

Synthesis and purification of (S)-AZD3839

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An In-depth Technical Guide to the Synthesis and Purification of (S)-AZD3839

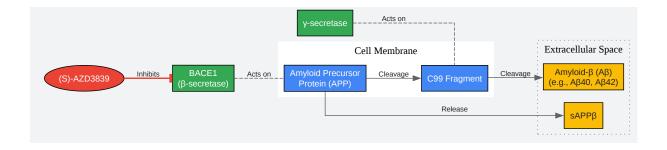
Introduction

(S)-AZD3839, also known as (S)-32, is a potent and selective inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] As a key enzyme in the amyloidogenic pathway, BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid- β (A β) peptides.[2] The accumulation of these peptides in the brain is a pathological hallmark of Alzheimer's disease. AZD3839, a brain-permeable small molecule, has demonstrated the ability to reduce A β levels in several preclinical models, positioning it as a significant compound in neuroscience research.[1][2] This guide provides a detailed overview of its mechanism of action, synthesis, and purification for researchers and drug development professionals.

Mechanism of Action: The BACE1 Signaling Pathway

AZD3839 exerts its effect by inhibiting BACE1, which disrupts the amyloidogenic processing of APP. In this pathway, BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPP β) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ -secretase, releasing the neurotoxic A β peptides (primarily A β 40 and A β 42). By blocking the initial cleavage by BACE1, AZD3839 effectively reduces the production of all downstream A β species.[2]





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Caption: Amyloidogenic pathway and the inhibitory action of (S)-AZD3839.

Quantitative Biological Data

The biological activity of AZD3839 has been characterized in various biochemical and cellular assays. The data highlights its potency and selectivity for BACE1.

Table 1: In Vitro Enzyme Inhibition Profile of AZD3839

| Enzyme Target | Inhibition Constant (Ki) | Selectivity vs. BACE1 |
|---------------|--------------------------|-----------------------|
| Human BACE1 | 26.1 nM[2] | - |
| Human BACE2 | 372 nM[2] | 14-fold[2] |

| Cathepsin D | >25 μ M[2] | >1000-fold[2] |

Table 2: Cellular Activity of AZD3839



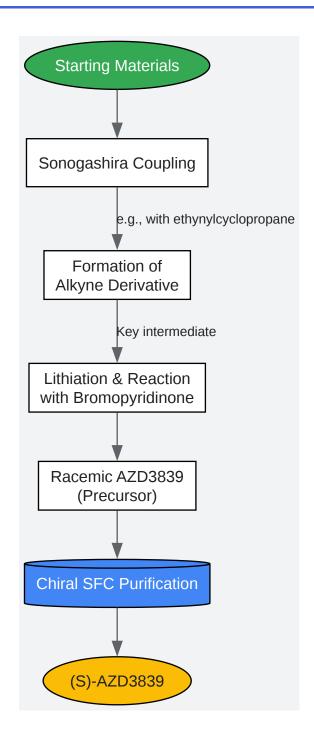
| Cell Line / Assay | Endpoint | IC50 Value |
|-----------------------------------|---------------|------------|
| SH-SY5Y (human neuroblastoma) | Aβ40 Release | 4.8 nM[3] |
| SH-SY5Y (human neuroblastoma) | sAPPβ Release | 16.7 nM[3] |
| Mouse Primary Cortical Neurons | Aβ40 Release | 50.9 nM[3] |
| N2A (mouse neuroblastoma) | Aβ40 Release | 32.2 nM[3] |

| Guinea Pig Primary Cortical Neurons | Aβ40 Release | 24.8 nM[3] |

Synthesis of (S)-AZD3839

The synthesis of (S)-AZD3839 involves a multi-step process culminating in a chiral separation to isolate the desired (S)-enantiomer. The key steps include the formation of a core heterocyclic structure followed by coupling reactions and final purification. The following workflow outlines the general synthetic strategy.





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Caption: General synthetic workflow for (S)-AZD3839.

Experimental Protocol: Key Synthetic Steps

The synthesis described is based on procedures outlined for analogous BACE1 inhibitors.[4] The specific synthesis of the alkyne intermediate is a crucial phase.



- 1. Synthesis of Alkyne Intermediate (Analogous to (R)-19)
- Reaction: A Sonogashira coupling reaction is performed. For example, a suitable bromosubstituted aromatic precursor is reacted with an alkyne, such as ethynylcyclopropane.
- Reagents and Conditions: The reaction typically employs a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride, a copper(I) iodide co-catalyst, and a base such as triethylamine (Et3N) in a solvent like 2-methyltetrahydrofuran. The mixture is heated, for instance, at 60 °C, until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).[4]
- Work-up: Upon completion, the reaction mixture is cooled, filtered, and concentrated under reduced pressure. The crude product is then purified using standard column chromatography.
- 2. Formation of Racemic AZD3839 Precursor
- Reaction: The alkyne intermediate undergoes lithiation followed by a reaction with an appropriate electrophile, such as 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.
- Reagents and Conditions: The alkyne is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -25 °C). n-Butyllithium (n-BuLi) is added dropwise, followed by an activating agent like butylmagnesium chloride. The bromopyridinone derivative, dissolved in THF, is then added to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm to room temperature.[4]
- Work-up: The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated to yield the crude racemic product.

Purification of (S)-AZD3839

The final and most critical step is the enantioselective purification to isolate the biologically active (S)-enantiomer from the racemic mixture. This is achieved using preparative supercritical fluid chromatography (SFC) with a chiral stationary phase.

Experimental Protocol: Chiral Separation



- Instrumentation: A preparative SFC system equipped with a chiral column is used.
- Column: Chiralpak AD column (e.g., 21.2 × 250 mm).[4]
- Mobile Phase: Two primary mobile phase systems have been reported:
 - A mixture of isopropanol (IPA) containing 0.1% diethylamine (DEA) and n-heptane, in a ratio of 10:90.[4]
 - A mixture of isopropanol (IPA) containing 0.1% DEA and carbon dioxide (CO2), in a ratio of 15:85.[4]

Procedure:

- The crude racemic mixture is dissolved in a suitable solvent compatible with the mobile phase.
- The solution is injected onto the Chiralpak AD column.
- The enantiomers are separated under the specified isocratic mobile phase conditions.
- The fractions corresponding to the two separate enantiomer peaks are collected.
- The fractions containing the desired (S)-enantiomer are pooled and the solvent is removed under reduced pressure to yield the purified product.
- Analysis: The enantiomeric excess (e.e.) of the purified product should be determined using an analytical chiral HPLC or SFC method to confirm its purity.

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